去甲基草敌克

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

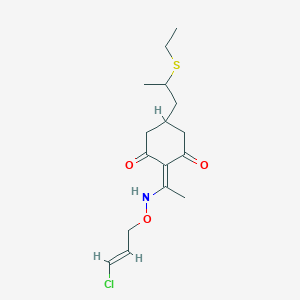

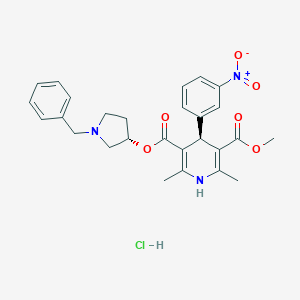

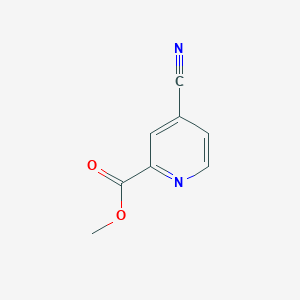

C-Demethyl Clethodim is a chemical compound with the molecular formula C16H24ClNO3S . It is used in the field of proteomics research .

Molecular Structure Analysis

The molecular structure of C-Demethyl Clethodim is represented by the formula C16H24ClNO3S . The exact structure details are not available in the searched resources.Chemical Reactions Analysis

Clethodim, a related compound, has been found to transform into clethodim sulfone and clethodim sulfoxide . The specific chemical reactions involving C-Demethyl Clethodim are not clearly mentioned in the available resources.Physical And Chemical Properties Analysis

Clethodim, a related compound, has been evaluated for its physical-chemical properties . The specific physical and chemical properties of C-Demethyl Clethodim are not clearly mentioned in the available resources.科学研究应用

Herbicide for Grasses

C-Demethyl Clethodim is a systemic post-emergent herbicide for grasses . It is highly selective and is used on crops such as cotton, coffee, onions, carrots, and soybeans .

Toxicogenetic Studies

The herbicide has been used in toxicogenetic studies to evaluate its harmful effects. For instance, it has been used with the model plant Allium cepa . The herbicide demonstrated phytotoxicity, inhibiting germination and root growth at certain concentrations .

Biochemical Effects

C-Demethyl Clethodim has been used to study biochemical effects. Changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase at certain concentrations .

Anatomical Studies

The herbicide has been used in anatomical studies. Changes were observed in cell elongation at certain concentrations, demonstrated in histological analyses of the root apex .

Efficacy Studies with Other Herbicides

Studies have been conducted to determine the effect of other herbicides on the efficacy of C-Demethyl Clethodim. For example, the addition of glyphosate plus dicamba to clethodim at certain concentrations reduced control .

Adjuvant Studies

Research has been conducted to determine the foliar absorption of C-Demethyl Clethodim and its polar degradation products with different adjuvants .

作用机制

Target of Action

C-Demethyl Clethodim, like Clethodim, primarily targets the plant acetyl-CoA-carboxylase , an enzyme crucial for fatty acid biosynthesis. This enzyme is common to the pathways of fatty acid biosynthesis .

Mode of Action

C-Demethyl Clethodim is a selective herbicide that exhibits its pesticidal activity in plants by inhibiting the action of acetyl coenzyme A carboxylase . This inhibition disrupts the normal biochemical processes within the plant, leading to the death of the plant .

Biochemical Pathways

The inhibition of acetyl coenzyme A carboxylase by C-Demethyl Clethodim affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes. The lack of these fatty acids eventually leads to the death of the plant .

Pharmacokinetics

The pharmacokinetics of C-Demethyl Clethodim involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and then undergoes several metabolic pathways, including oxidation to clethodim sulfoxide, conversion to S-methyl via a sulphonium cation intermediate, conversion to imine, and hydroxylation at the 5 position . The residues of clethodim and its oxidation metabolites in soil, plant, and seed have been studied using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) .

Result of Action

The result of C-Demethyl Clethodim’s action is the death of the plant. The herbicide demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also causes changes in the enzymatic activity of certain enzymes and in cell elongation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of C-Demethyl Clethodim. For instance, the risk for earthworm-eating birds and mammals was assessed as high at first tier for soils with pH < 5.5 This indicates that soil pH can influence the bioavailability and toxicity of the compound

安全和危害

属性

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVJEPZJOFFBPS-YADWXFRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

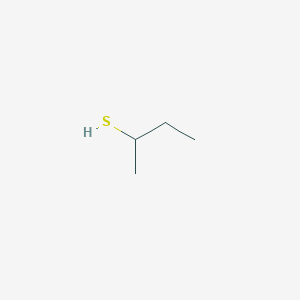

Canonical SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-Demethyl Clethodim | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)